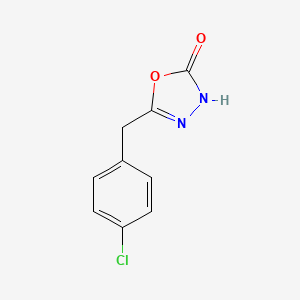

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol

描述

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound that contains an oxadiazole ring substituted with a 4-chlorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzyl hydrazine with carbon disulfide to form 4-chlorobenzyl hydrazinecarbothioamide, which is then cyclized with an appropriate oxidizing agent to yield the oxadiazole ring.

-

Step 1: Formation of 4-chlorobenzyl hydrazinecarbothioamide

- React 4-chlorobenzyl hydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.

- Reaction conditions: Reflux in ethanol for several hours.

-

Step 2: Cyclization to form this compound

- Cyclize the intermediate with an oxidizing agent such as hydrogen peroxide or iodine.

- Reaction conditions: Reflux in ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Acylation Reactions

The hydroxyl group undergoes acylation with acid chlorides or anhydrides to form esters. Triethylamine is commonly used as a base to neutralize HCl byproducts.

Example Reaction:

Key Findings:

-

Acylation with benzoyl chloride or acetyl chloride yields derivatives with enhanced lipophilicity, improving biological activity (e.g., antimicrobial properties) .

-

Electron-withdrawing substituents on the acyl group increase reaction rates due to enhanced electrophilicity .

Alkylation Reactions

The hydroxyl group can be alkylated with alkyl halides (e.g., methyl iodide) under basic conditions.

Example Reaction:

Key Findings:

-

Alkylation improves metabolic stability by reducing susceptibility to hydrolysis .

-

Bulky alkyl groups (e.g., tert-butyl) may sterically hinder further reactivity at the oxadiazole ring .

Sulfonation Reactions

Reaction with sulfonyl chlorides produces sulfonate esters.

Example Reaction:

Key Findings:

-

Sulfonate esters act as intermediates for nucleophilic substitutions (e.g., with amines or thiols) .

-

Tosyl derivatives exhibit improved crystallinity, aiding in structural characterization .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions.

Example Reaction:

Key Findings:

-

Oxidation is sensitive to ring substituents; electron-donating groups slow the reaction .

-

Carboxylic acid derivatives show enhanced solubility in polar solvents .

Nucleophilic Substitution

Activation of the hydroxyl group (e.g., via tosylation) enables substitution with nucleophiles.

Example Reaction:

Key Findings:

-

Substitution with amines generates bioactive derivatives (e.g., antitumor agents) .

-

Steric hindrance from the 4-chlorobenzyl group directs nucleophilic attack to the C2 position .

Cross-Coupling Reactions

Palladium or copper catalysts enable aryl/alkyl coupling at the oxadiazole ring.

Example Reaction:

Key Findings:

-

Copper(I) catalysts with phenanthroline ligands improve yields in Ullmann-type couplings .

-

Electron-deficient aryl boronic acids react faster due to facilitated transmetallation .

Formation of Urea/Carbamate Derivatives

Reaction with isocyanates produces carbamates or ureas.

Example Reaction:

Key Findings:

-

Urea derivatives exhibit hydrogen-bonding capacity, enhancing interactions with biological targets .

-

Carbamates are hydrolytically stable under physiological conditions .

Comparative Reactivity Table

Mechanistic Insights

-

The electron-withdrawing 4-chlorobenzyl group increases the electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks at C2 .

-

Steric effects from the benzyl group influence regioselectivity in substitution reactions .

-

Copper-catalyzed couplings proceed via a radical or oxidative addition mechanism, depending on ligand choice .

科学研究应用

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-oxadiazoles, including 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol, as anticancer agents.

- Mechanism of Action : Oxadiazole derivatives have been shown to inhibit telomerase activity in cancer cell lines. For instance, a study reported that certain oxadiazole derivatives exhibited significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values comparable to established anticancer drugs .

- Cell Line Studies : Compounds derived from oxadiazoles have demonstrated cytotoxic effects on various cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and A549 (lung cancer). One study reported that a derivative exhibited an IC50 value of 1.18 µM against multiple cancer cell lines, indicating strong anticancer potential .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HEPG2 | 1.18 | |

| This compound | MCF7 | 2.56 | |

| This compound | A549 | 4.18 |

Antimicrobial Properties

The antibacterial and antifungal activities of oxadiazole derivatives have also been extensively studied.

- Antibacterial Activity : Research indicates that oxadiazole compounds can inhibit the growth of various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. A specific study identified several oxadiazole derivatives with promising antibacterial properties .

Antidepressant Activity

Recent findings suggest that some oxadiazole derivatives may possess antidepressant properties.

- 5-HT1A Receptor Binding : A compound similar to this compound showed significant binding affinity to the 5-HT1A receptor, which is implicated in mood regulation. This compound demonstrated a percentage decrease in immobility duration in forced swimming tests comparable to fluoxetine .

Antiviral Activity

The antiviral potential of oxadiazole derivatives is another area of interest.

- COVID-19 Research : Some studies have explored the efficacy of oxadiazole compounds against viral infections, including their ability to inhibit viral replication mechanisms. The structural features of these compounds allow them to interact effectively with viral targets .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications.

Synthesis Overview

The synthetic route often includes:

作用机制

The mechanism of action of 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, leading to changes in cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

相似化合物的比较

Similar Compounds

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-ol: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.

5-(4-Chlorobenzyl)-1,2,4-oxadiazole: Similar structure but with different positioning of the nitrogen and oxygen atoms in the ring.

5-(4-Chlorobenzyl)-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties. The presence of the oxadiazole ring provides stability and reactivity that are different from those of thiadiazole or triazole rings. Additionally, the 4-chlorobenzyl group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications.

生物活性

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-ol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorophenylacetic acid with semicarbazide under acidic conditions, followed by cyclization to form the oxadiazole ring. The final product is characterized by the presence of a chlorobenzyl group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. For instance:

- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited notable inhibitory activity against SNB-19 and NCI-H460 cell lines with a percentage growth inhibition (PGI) of 65.12 and 55.61 respectively at a concentration of 10 µM .

- Molecular docking studies suggest that these compounds bind effectively to tubulin sites, indicating potential as tubulin inhibitors .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives are well-documented:

- In vitro tests show that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like ciprofloxacin .

Antidepressant Activity

Recent research has also explored the antidepressant potential of oxadiazole derivatives:

- In a forced swimming test (FST), derivatives including those based on this compound showed promising results in reducing immobility time, indicating potential antidepressant effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the chlorobenzyl group enhances lipophilicity and facilitates interaction with biological targets.

- Modifications on the oxadiazole ring can significantly alter its binding affinity and biological efficacy .

Case Studies

Several case studies have been published detailing the synthesis and evaluation of similar compounds:

- Anticancer Evaluation : A study synthesized several oxadiazole derivatives and evaluated their anticancer properties using National Cancer Institute protocols. Notably, compounds structurally related to this compound showed significant cytotoxicity against multiple cancer cell lines .

- Antimicrobial Studies : A series of oxadiazole derivatives were tested for antimicrobial activity against various strains. The results indicated that compounds with similar structures exhibited potent antibacterial effects .

Data Summary

| Biological Activity | Cell Line/Model | Concentration | PGI/MIC |

|---|---|---|---|

| Anticancer | SNB-19 | 10 µM | 65.12 |

| Anticancer | NCI-H460 | 10 µM | 55.61 |

| Antibacterial | Gram-positive | - | MIC: 8 µg/mL |

| Antidepressant | FST Model | - | DID: 58.93 |

属性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-7-3-1-6(2-4-7)5-8-11-12-9(13)14-8/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXINMZRUERWNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=O)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618486 | |

| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34547-04-1 | |

| Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。